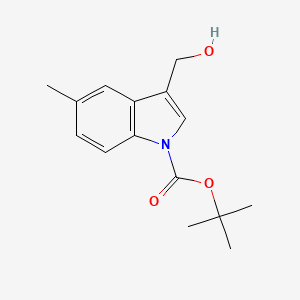

1-Boc-3-Hydroxymethyl-5-methylindole

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRWGWHICKSQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654316 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-03-4 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-3-Hydroxymethyl-5-methylindole chemical properties

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a derivative of the indole scaffold, which is a core component in numerous biologically active molecules, this compound serves as a critical building block in synthetic organic chemistry. Its unique arrangement of a protected nitrogen, a reactive primary alcohol at the C3 position, and a methyl group on the benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a predicted spectroscopic profile, detailed synthetic and purification protocols, and a discussion of its reactivity. Particular emphasis is placed on its application as a building block for advanced molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), for the drug development professional.[1]

Physicochemical and Structural Properties

This compound is a synthetic organic compound valued for its utility as a building block. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides stability and modulates the reactivity of the indole ring, while the hydroxymethyl group at the C3 position offers a prime site for further chemical modification.

Data Presentation: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 914349-03-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2] |

| Molecular Weight | 261.32 g/mol | [1][2] |

| Appearance | White to off-white solid | (Predicted based on similar structures) |

| Purity | Typically ≥95-97% | [1][2] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH); Insoluble in water. | (Predicted) |

| InChI Key | NFRWGWHICKSQAZ-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups and data from analogous structures.[3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 8.00-7.90 (s, 1H): Aromatic proton at C4 of the indole ring. Its downfield shift is influenced by the adjacent Boc-protected nitrogen.

-

δ 7.45 (s, 1H): Aromatic proton at C2 of the indole ring.

-

δ 7.30 (d, J=8.4 Hz, 1H): Aromatic proton at C7 of the indole ring.

-

δ 7.10 (dd, J=8.4, 1.8 Hz, 1H): Aromatic proton at C6 of the indole ring.

-

δ 4.80 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH) at C3. The singlet nature arises from the lack of adjacent protons to couple with.

-

δ 2.45 (s, 3H): Protons of the methyl group (-CH₃) at C5.

-

δ 1.65 (s, 9H): Protons of the tert-butyl group of the Boc protector. This characteristic singlet integrates to 9 protons.

-

δ 1.5-2.0 (br s, 1H): Proton of the hydroxyl group (-OH). This peak is often broad and its chemical shift can vary with concentration and sample purity.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ 150.0: Carbonyl carbon of the Boc group.

-

δ 136.0, 132.0, 130.0, 125.0, 124.0, 115.0: Aromatic carbons of the indole core.

-

δ 120.0: Quaternary carbon at C3a.

-

δ 115.0: Quaternary carbon at C7a.

-

δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 58.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 21.5: Methyl carbon at C5.

Synthesis and Purification Workflow

A logical and efficient synthesis of this compound proceeds via a three-step sequence starting from commercially available 5-methylindole. This pathway involves protection of the indole nitrogen, introduction of a functional group at the C3 position, and subsequent reduction.

References

The Strategic Intermediate: A Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole in Modern Drug Discovery

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a "privileged structure" in drug discovery. Within this vast chemical space, 1-Boc-3-hydroxymethyl-5-methylindole (CAS No. 914349-03-4) emerges as a highly versatile and strategically important synthetic intermediate.

This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, characterization, and application. The strategic placement of the Boc-protected nitrogen, the reactive hydroxymethyl group at the 3-position, and the methyl group at the 5-position makes this compound a valuable building block for creating complex molecular architectures with tailored pharmacological activities, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 914349-03-4 | [4] |

| Molecular Formula | C₁₅H₁₉NO₃ | [4] |

| Molecular Weight | 261.32 g/mol | [4] |

| Appearance | Typically a liquid or low-melting solid | [4] |

| Purity | ≥95% (commercially available) | [5] |

| InChI Key | NFRWGWHICKSQAZ-UHFFFAOYSA-N | [4] |

The structure of this compound is characterized by three key features that underpin its utility:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen, preventing its participation in unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. This protecting group can be readily removed under acidic conditions when desired.

-

The C3-Hydroxymethyl Group: The hydroxymethyl group at the 3-position is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, enabling the introduction of a wide variety of substituents.

-

The C5-Methyl Group: The methyl group at the 5-position influences the electronic properties of the indole ring and can provide steric bulk or a point of metabolic stability in the final drug candidate.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the commercially available 1-Boc-5-methylindole. This process involves a formylation reaction at the 3-position, followed by the reduction of the resulting aldehyde.

Step 1: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution reaction with the electron-rich indole at the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[6]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack formylation of 1-Boc-5-methylindole.

Experimental Protocol: Synthesis of tert-Butyl 3-formyl-5-methyl-1H-indole-1-carboxylate

-

Reagents and Equipment:

-

1-Boc-5-methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-5-methylindole (1.0 eq) in anhydrous DMF (approximately 5-10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Step 2: Reduction of the Aldehyde to the Alcohol

The resulting aldehyde, tert-butyl 3-formyl-5-methyl-1H-indole-1-carboxylate, is then reduced to the corresponding primary alcohol, this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness, selectivity for aldehydes and ketones, and ease of handling.[8][9]

Diagram: Reduction of the Aldehyde

References

- 1. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

physical characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole

An In-depth Technical Guide to the Physical Characteristics of 1-Boc-3-Hydroxymethyl-5-methylindole

Introduction

This compound is a key heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in drug discovery, its specific substitution pattern—featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a hydroxymethyl group at the 3-position, and a methyl group at the 5-position—offers versatile handles for further chemical modification. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of its core physical properties, detailed analytical methodologies for its characterization, and essential handling protocols. The focus is not merely on presenting data, but on explaining the causality behind the analytical choices, ensuring a robust and reproducible understanding for researchers in drug development.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its application in research and development. They dictate solvent selection for reactions and purification, storage conditions, and the choice of analytical techniques. The properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914349-03-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][2] |

| Molecular Weight | 261.32 g/mol | [1][2] |

| Appearance | Data not consistently available; may present as a liquid or solid. | [1] |

| Purity | Typically supplied at ≥95% or ≥97% for laboratory use. | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ethyl ether, and benzene.[3][4] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature, which is common for complex organic molecules that may not have been fully characterized for these specific properties or may decompose upon heating.

Section 2: Spectroscopic & Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following section details the standard protocols and the rationale behind their application.

Analytical Workflow Overview

The logical flow for confirming the identity and purity of a synthesized or procured batch of this compound is crucial for experimental success. It ensures that the material meets the required specifications before being committed to further synthetic steps.

Caption: Logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the atoms in this compound.

Expertise & Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice as the compound is expected to be soluble, and its signal at 7.26 ppm provides a convenient internal reference.[5] The presence of distinct functional groups (Boc, hydroxymethyl, indole ring) leads to a predictable spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~8.0-7.0 ppm: Aromatic protons on the indole ring. The specific splitting patterns will confirm the substitution at positions 1, 3, and 5.

-

~4.8 ppm: A singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group.

-

~2.4 ppm: A singlet for the three protons of the methyl (-CH₃) group at the 5-position.[5]

-

~1.6 ppm: A strong singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protector (-C(CH₃)₃).[6]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~150 ppm: Carbonyl carbon of the Boc group.

-

~140-110 ppm: Carbons of the indole ring system.

-

~84 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~58 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

-

~28 ppm: Carbon of the Boc methyl groups (-C(CH₃)₃).[6]

-

~21 ppm: Carbon of the methyl group at the 5-position.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, potentially using techniques like DEPT-135 to differentiate between CH, CH₂, and CH₃ signals.[7]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its polarity and susceptibility to protonation make it ideal for generating ions in the gas phase with minimal fragmentation. The expected observation would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Step-by-Step Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for instance, from m/z 100 to 500.

-

Data Analysis: Identify the peak corresponding to the exact mass of the protonated molecule ([C₁₅H₁₉NO₃ + H]⁺) at m/z 262.14. The presence of a sodium adduct at m/z 284.12 is also common.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Causality: The structure contains several IR-active functional groups. The presence of a broad O-H stretch, a sharp N-H (if deprotected), and a strong C=O stretch from the Boc group are key diagnostic peaks.

Predicted IR Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching from the hydroxymethyl group.

-

~2975 cm⁻¹ (sharp): C-H stretching from the alkyl groups (methyl and Boc).

-

~1700 cm⁻¹ (strong): C=O stretching from the Boc carbonyl group.[6]

-

~1600-1450 cm⁻¹: C=C stretching from the aromatic indole ring.

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or oil, a spectrum can be acquired by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

-

Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan: Place the prepared sample in the instrument's sample compartment and acquire the spectrum.

-

Data Analysis: Identify and label the major peaks, correlating them to the expected functional groups.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-Methylindole, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tetratek.com.tr [tetratek.com.tr]

1-Boc-3-Hydroxymethyl-5-methylindole molecular weight and formula

An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methylindole: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, the indole scaffold stands out as a "privileged" structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile functionalization potential make it a cornerstone for medicinal chemists. This guide focuses on a specific, highly valuable derivative: This compound . This compound is a trifunctional building block, incorporating a protective group, a reactive functional group, and a modified indole core, making it an essential intermediate in the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's core properties, explores a logical synthetic pathway with mechanistic insights, and details its application in synthetic workflows, thereby highlighting its significance in the field.

Physicochemical and Structural Properties

The foundational characteristics of a chemical reagent are critical for its effective use in synthesis. This compound is characterized by a precise molecular formula and weight, which are fundamental for stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [2][3] |

| Molecular Weight | 261.32 g/mol | [2] |

| CAS Number | 914349-03-4 | [2][3] |

| Typical Purity | ≥95% | [3] |

| Physical Form | No data available, likely a solid or oil | [2] |

Molecular Structure Visualization

The structure features a 5-methyl substituted indole ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. A hydroxymethyl (-CH₂OH) group is attached at the 3-position, a common site for functionalization in indole chemistry.

Caption: Molecular structure of this compound.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound involves a logical sequence of protection and functionalization steps, starting from a commercially available indole precursor. The choice of each step is dictated by the need for high selectivity and yield.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts from 5-methylindole. The workflow prioritizes the protection of the indole nitrogen to prevent side reactions and to direct subsequent functionalization.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Boc Protection (Step 1): The indole N-H proton is acidic and the nitrogen is nucleophilic. Protecting it with an electron-withdrawing Boc group serves two primary purposes. First, it prevents the nitrogen from participating in undesired side reactions in subsequent steps. Second, it enhances the nucleophilicity of the C3 position, facilitating electrophilic substitution at that site, which is crucial for the next step. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity and the stability of the resulting carbamate.

-

Vilsmeier-Haack Formylation (Step 2): This classic reaction is a reliable method for introducing a formyl group (-CHO) at the C3 position of an electron-rich heterocycle like a Boc-protected indole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile. The C3 position of the indole attacks this electrophile, and subsequent hydrolysis yields the 3-formyl derivative. This step is highly regioselective for the C3 position.

-

Selective Reduction (Step 3): The final step is the reduction of the aldehyde (formyl group) to a primary alcohol (hydroxymethyl group). Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the Boc protecting group or the aromatic indole core. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate.[] The three distinct functional handles—the Boc-protected nitrogen, the C3-hydroxymethyl group, and the C5-methylated aromatic ring—can be manipulated selectively to build molecular complexity.

-

Boc Group: This protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the N-H group, allowing for N-alkylation, N-arylation, or other modifications at a later stage of the synthesis.

-

Hydroxymethyl Group: The primary alcohol at C3 is a key functional group. It can be:

-

Oxidized to an aldehyde or carboxylic acid for use in reductive amination or amide coupling reactions.

-

Converted to a leaving group (e.g., tosylate, mesylate, or halide) to allow for nucleophilic substitution, introducing a wide variety of other functionalities.

-

Used in ether synthesis or esterification.

-

-

Indole Core: The indole nucleus itself is a common pharmacophore in drugs targeting central nervous system disorders, cancer, and inflammatory conditions.[1][5] The C5-methyl group can influence the molecule's lipophilicity and metabolic stability, providing a point of modulation for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the application of this building block, the following protocol describes a hypothetical subsequent synthetic step: converting the hydroxymethyl group to a bromomethyl group, followed by its use in a coupling reaction. This workflow is central to constructing more complex molecules used in drug discovery.[]

Workflow: Synthesis of a C3-Substituted Indole Derivative

Caption: Example workflow for the functionalization of the hydroxymethyl group.

Step-by-Step Methodology: Bromination

Objective: To convert the C3-hydroxymethyl group to a C3-bromomethyl group, creating a reactive electrophile for subsequent nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with triphenylphosphine.

-

Reagent Addition: Add carbon tetrabromide (1.5 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (1.5 eq). The order of addition helps to manage the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 1-Boc-3-bromomethyl-5-methylindole.

Self-Validating System: The success of each step is validated through standard analytical techniques. TLC is used for real-time monitoring, while purification via chromatography ensures the isolation of the desired product. The final structure and purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block that offers synthetic chemists a high degree of control and flexibility. Its defined physicochemical properties, coupled with a logical synthetic pathway, make it a reliable intermediate. The presence of three distinct, selectively addressable functional handles provides a robust platform for the rapid generation of diverse molecular libraries, accelerating the hit-to-lead optimization process in modern drug discovery. Understanding the technical nuances of this reagent, from its synthesis to its application, is key to unlocking its full potential in the creation of novel therapeutics and complex organic molecules.

References

Spectroscopic Data of N-Boc-3-hydroxymethyl-5-methylindole: A Technical Guide

Molecular Structure and its Spectroscopic Implications

N-Boc-3-hydroxymethyl-5-methylindole (C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) is a trifunctionalized indole. Its spectroscopic characterization is defined by the interplay of three key structural motifs: the 5-methylindole core, the N-tert-butoxycarbonyl (Boc) protecting group, and the 3-hydroxymethyl substituent. Each of these components imparts distinct and predictable features to the ¹H NMR, ¹³C NMR, IR, and mass spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indole systems. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are crucial for confirming the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Key Insights |

| ~8.0-8.1 | d | 1H | H-7 | The Boc group on the indole nitrogen deshields the adjacent H-7 proton, shifting it significantly downfield. |

| ~7.4 | s | 1H | H-4 | The methyl group at C-5 and the hydroxymethyl group at C-3 influence the electronic environment of the aromatic protons. H-4 is expected to be a singlet due to the absence of adjacent protons. |

| ~7.2 | s | 1H | H-2 | The proton at the 2-position of the indole ring typically appears as a singlet in this region. |

| ~7.1 | d | 1H | H-6 | This proton is coupled to H-7, resulting in a doublet. |

| ~4.8 | s | 2H | -CH₂OH | The methylene protons of the hydroxymethyl group are expected to be a singlet, though this may broaden or split with changes in solvent or temperature due to coupling with the hydroxyl proton. |

| ~2.4 | s | 3H | -CH₃ | The methyl group at the 5-position will appear as a sharp singlet. |

| ~1.9 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. |

| ~1.6 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic strong singlet. |

Expert Insights:

The N-Boc group's influence is paramount in interpreting the ¹H NMR spectrum. Its electron-withdrawing nature through the carbamate linkage deshields the protons on the indole ring, particularly H-7. The large singlet at ~1.6 ppm is an unmistakable signature of the Boc group and is often used as an internal reference for integration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3-hydroxymethyl-5-methylindole in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Key Insights |

| ~150 | C=O (Boc) | The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield shift. |

| ~136 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~133 | C-5 | Aromatic carbon bearing the methyl group. |

| ~130 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~125 | C-2 | Carbon at the 2-position of the indole ring. |

| ~124 | C-4 | Aromatic carbon. |

| ~120 | C-6 | Aromatic carbon. |

| ~115 | C-7 | Aromatic carbon. |

| ~114 | C-3 | Carbon bearing the hydroxymethyl group. |

| ~84 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~58 | -CH₂OH | The carbon of the hydroxymethyl group. |

| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~21 | -CH₃ | The carbon of the methyl group at the 5-position. |

Expert Insights:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR. The presence of the Boc group is confirmed by three distinct signals: the carbonyl carbon (~150 ppm), the quaternary carbon (~84 ppm), and the methyl carbons (~28 ppm). The downfield shifts of the indole ring carbons compared to the parent 5-methylindole are a direct consequence of the N-Boc protection.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted absorption bands are based on the characteristic vibrational frequencies of the bonds in N-Boc-3-hydroxymethyl-5-methylindole.

Table 3: Predicted IR Absorption Bands for N-Boc-3-hydroxymethyl-5-methylindole

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Broad | O-H | Stretching |

| ~2980-2850 | Medium | C-H (aliphatic) | Stretching |

| ~1710 | Strong | C=O (Boc) | Stretching |

| ~1600, ~1470 | Medium-Weak | C=C (aromatic) | Stretching |

| ~1370, ~1390 | Medium | C-H (tert-butyl) | Bending |

| ~1250 | Strong | C-N | Stretching |

| ~1160 | Strong | C-O (ester) | Stretching |

| ~1050 | Medium | C-O (alcohol) | Stretching |

Expert Insights:

The IR spectrum will be dominated by a strong carbonyl stretch from the Boc group around 1710 cm⁻¹. This band is a definitive indicator of successful N-Boc protection. The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretch of the hydroxymethyl group, and its broadness is due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid N-Boc-3-hydroxymethyl-5-methylindole directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-hydroxymethyl-5-methylindole (ESI-MS)

| m/z (charge-to-mass ratio) | Ion | Interpretation |

| 262.14 | [M+H]⁺ | Protonated molecular ion. |

| 284.12 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 206.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 162.08 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 144.07 | [M+H - Boc - H₂O]⁺ | Loss of the Boc group and water. |

Expert Insights:

In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 262.14 is expected to be the base peak. A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). These fragmentation pathways provide strong evidence for the presence of the Boc protecting group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into the electrospray source of a mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

A comprehensive spectroscopic characterization involves the integration of data from all these techniques. The following workflow ensures a systematic and reliable identification of N-Boc-3-hydroxymethyl-5-methylindole.

Caption: Workflow for the spectroscopic characterization of N-Boc-3-hydroxymethyl-5-methylindole.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-Boc-3-hydroxymethyl-5-methylindole. By understanding the contributions of each structural component to the overall spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard for unequivocal structure elucidation.

reactivity of the hydroxymethyl group in 1-Boc-3-Hydroxymethyl-5-methylindole

An In-Depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 1-Boc-3-Hydroxymethyl-5-methylindole

Abstract

The this compound scaffold is a pivotal intermediate in medicinal chemistry and organic synthesis. The reactivity of its C3-hydroxymethyl group dictates its utility as a versatile building block for the synthesis of complex indole alkaloids, pharmaceuticals, and functional materials. This guide provides an in-depth analysis of the key transformations of this functional group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore oxidation, nucleophilic substitution, etherification, and Mitsunobu reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this substrate in their synthetic campaigns.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is key to modulating biological activity. The C3 position is particularly reactive towards electrophiles, making C3-substituted indoles valuable synthetic precursors.

This compound (CAS 914349-03-4)[2][3] offers three key strategic advantages:

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen from undesired side reactions (e.g., N-alkylation).[4][5] As an electron-withdrawing group, it also modulates the nucleophilicity of the indole ring, offering a different reactivity profile compared to N-H indoles. It is stable to a wide range of conditions but can be readily removed with acid.[6]

-

The C3-Hydroxymethyl Group: This primary alcohol is a versatile functional handle, amenable to a wide array of transformations. It can be oxidized to form an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used in condensation and coupling reactions.

-

The C5-Methyl Group: This group provides a point of substitution that can be used to fine-tune the steric and electronic properties of the final molecule, impacting its biological target engagement.

This guide will focus exclusively on the chemistry of the C3-hydroxymethyl moiety, providing the technical foundation for its strategic manipulation.

Oxidation: Accessing Higher Oxidation States

The oxidation of the hydroxymethyl group to an aldehyde (indole-3-carboxaldehyde) or a carboxylic acid (indole-3-carboxylic acid) is a fundamental transformation, providing entry into a vast chemical space of further reactions, such as reductive amination, Wittig reactions, or amide couplings.

Mechanism & Reagent Selection

The choice of oxidant is critical and depends on the desired product.

-

To the Aldehyde: Mild oxidants are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective choice for benzylic-type alcohols. Other options include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which offer broad functional group tolerance under mild conditions.

-

To the Carboxylic Acid: Stronger oxidizing agents are necessary. Jones reagent (CrO₃ in acetone/H₂SO₄) or potassium permanganate (KMnO₄) can be used, although they may not be compatible with sensitive functional groups. A two-step procedure, involving initial oxidation to the aldehyde followed by a selective oxidation (e.g., using Pinnick oxidation conditions with NaClO₂), often provides higher yields and better compatibility.

Recent advances have also focused on electrochemical oxidation, which offers a greener and often more selective alternative to traditional stoichiometric oxidants.[7][8][9]

Tabulated Oxidation Data

| Target Product | Reagent(s) | Solvent | Typical Yield | Key Considerations |

| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | >90% | Heterogeneous reaction, requires a large excess of fresh, activated MnO₂. |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | >90% | Mild, fast, but the reagent is expensive and moisture-sensitive. |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 70-85% | Harsh acidic conditions; may cleave the Boc group. |

| Carboxylic Acid | Pinnick Oxidation (from aldehyde) | t-BuOH / H₂O | >90% | Mild and highly selective for aldehydes. |

Experimental Protocol: Oxidation to 1-Boc-5-methylindole-3-carboxaldehyde

Materials:

-

This compound (1.0 eq)

-

Activated Manganese Dioxide (10.0 eq by weight)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a round-bottom flask charged with a solution of this compound in DCM (approx. 0.1 M), add activated MnO₂.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Nucleophilic Substitution: The SN1 Pathway

The hydroxymethyl group is a poor leaving group (OH⁻). To undergo substitution, it must first be activated. The resulting substrate is highly susceptible to nucleophilic attack due to the electronic nature of the indole ring.

Mechanistic Rationale: Stabilization of the Indolyl-3-methyl Cation

The reaction proceeds via an SN1-like mechanism.[10][11] Activation of the alcohol (e.g., by protonation in the presence of HBr to form a bromomethyl derivative, or conversion to a tosylate) is followed by the loss of the leaving group. This generates a primary carbocation that is exceptionally well-stabilized by resonance with the electron-rich indole nucleus. The positive charge is delocalized over the C2 and N1 positions of the indole ring, significantly lowering the activation energy for its formation. This inherent stability makes the C3-methyl position a potent electrophile.

Caption: SN1 mechanism for substitution at the C3-hydroxymethyl position.

Experimental Protocol: Synthesis of 1-Boc-3-bromomethyl-5-methylindole

Materials:

-

This compound (1.0 eq)

-

Carbon Tetrabromide (CBr₄, 1.5 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure (Appel Reaction):

-

Dissolve this compound and CBr₄ in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine portion-wise, keeping the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash chromatography to yield the target bromomethyl indole. Caution: This product is a potent lachrymator and should be handled in a fume hood.

The Mitsunobu Reaction: A Powerful Inversion Chemistry Tool

The Mitsunobu reaction is one of the most powerful and versatile methods for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides.[12] It proceeds with a net inversion of stereochemistry, although this is not relevant for our achiral substrate. The reaction utilizes a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD).[13][14]

Mechanistic Workflow

The reaction mechanism is complex but can be summarized in key steps.[15] The triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This highly basic species deprotonates the nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is a potent nucleophile. In parallel, the alcohol substrate attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the activated nucleophile displaces the oxyphosphonium group in an SN2 fashion.

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Esterification

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (or other carboxylic acid nucleophile, 1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the indole alcohol, benzoic acid, and triphenylphosphine in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).[16]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DIAD dropwise via syringe. An exothermic reaction and color change are typically observed.[16]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography. The triphenylphosphine oxide and diisopropyl hydrazine-dicarboxylate byproducts can be challenging to remove but are typically separable on silica gel.

Etherification

Direct formation of ethers from the hydroxymethyl group can be achieved under various conditions.

Williamson Ether Synthesis

This classic method involves two steps:

-

Deprotonation: The alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

-

Alkylation: The alkoxide, a potent nucleophile, displaces a halide or other leaving group from an alkylating agent (e.g., methyl iodide, benzyl bromide).

This method is highly effective for preparing simple alkyl and benzyl ethers.

Acid-Catalyzed Etherification

For the synthesis of symmetrical ethers or for etherification with another alcohol, acid catalysis can be employed.[17] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Another alcohol molecule can then act as a nucleophile. This method is generally less controlled than the Williamson synthesis and can be prone to side reactions, especially given the acid-lability of the Boc group.

Conclusion

The hydroxymethyl group of this compound is a synthetically powerful and versatile handle. Its reactivity is dominated by the ability of the indole nucleus to stabilize a cationic intermediate at the adjacent benzylic-type position. This feature enables facile SN1-type substitutions and empowers classic transformations like the Mitsunobu reaction. Through careful selection of reagents—mild oxidants for aldehydes, robust conditions for substitutions, and controlled coupling partners for Mitsunobu reactions—chemists can unlock a vast and diverse chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this key building block in the pursuit of novel molecules for research and development.

References

- 1. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Electrochemical oxidation of 3-substituted indoles. | Semantic Scholar [semanticscholar.org]

- 10. ochem.as.uky.edu [ochem.as.uky.edu]

- 11. Substitution reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Integration of 1-Boc-3-Hydroxymethyl-5-methylindole in the Synthesis of Next-Generation Protein Degraders: A Technical Guide

Foreword: The Shifting Paradigm from Inhibition to Elimination

In the landscape of modern drug discovery, a transformative shift is underway. For decades, the dominant paradigm has been occupancy-based inhibition, where small molecules are designed to block the active site of a pathogenic protein. While successful, this approach has inherent limitations, leaving a vast portion of the proteome, including scaffold proteins and other non-enzymatic targets, deemed "undruggable."[1][2][3] Targeted Protein Degradation (TPD) has emerged as a powerful alternative, offering a catalytic mechanism to eliminate disease-causing proteins entirely.[2][4] This is primarily achieved through the design of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5][6]

A PROTAC molecule consists of three essential components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5][6][] The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and physicochemical properties of the final degrader.[][8][9][][11] The judicious selection of building blocks for linker synthesis is therefore a cornerstone of rational PROTAC design.

This technical guide focuses on the strategic application of a versatile and promising building block: 1-Boc-3-Hydroxymethyl-5-methylindole (CAS 914349-03-4).[12][13][14] We will explore its chemical attributes, provide field-proven protocols for its incorporation into PROTAC linkers, and present a case study illustrating its application in the synthesis of a potent and selective degrader.

Chemical Profile and Strategic Value of this compound

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been increasingly incorporated into the design of novel PROTACs.[15][16] this compound offers a unique combination of features that make it an exceptionally valuable building block for PROTAC linker synthesis.

| Property | Value/Description | Source |

| CAS Number | 914349-03-4 | [12][14] |

| Molecular Formula | C₁₅H₁₉NO₃ | [12][13][14] |

| Molecular Weight | 261.31 g/mol | [12][13] |

| Purity | Typically ≥95% | [14] |

Key Structural Features and Their Implications:

-

3-Hydroxymethyl Group: This primary alcohol is the principal point of functionalization for linker attachment. Its reactivity allows for straightforward conversion into a good leaving group (e.g., a tosylate or mesylate) or direct coupling via etherification or esterification, providing multiple avenues for linker synthesis.

-

1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it protects the indole nitrogen from undesired side reactions during linker synthesis. Second, its lability under acidic conditions allows for selective deprotection, revealing a secondary amine that can be used as an alternative attachment point or for further modification to modulate the physicochemical properties of the PROTAC.[17]

-

5-Methyl Group: Substitution on the indole ring can significantly impact the properties of the final PROTAC. The 5-methyl group can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, it can contribute to favorable van der Waals interactions within the ternary complex (POI-PROTAC-E3 ligase), potentially improving binding affinity and degradation efficacy.

Synthesis of the Building Block: A Plausible Synthetic Route

While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common and efficient method for the synthesis of 2-methylindoles is the Fischer indole synthesis. A plausible route to our building block could be envisioned as follows, based on established organic chemistry principles.[18]

Figure 1: A plausible synthetic pathway for this compound.

This three-step process, starting from commercially available materials, represents a robust method for producing the key building block.

Core Experimental Protocol: Functionalization and Linker Attachment

The transformation of the 3-hydroxymethyl group into a versatile handle for linker conjugation is the most critical application of this building block. The following protocol details a reliable, two-step procedure to attach a representative polyethylene glycol (PEG) linker, a common motif in PROTAC design known to enhance solubility and cell permeability.[][8][9][11]

Workflow Diagram:

Figure 2: Workflow for functionalization and linker conjugation.

Protocol 3.1: Activation of the Hydroxyl Group via Tosylation

Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Tosylation is a classic and highly effective method for this transformation, converting the alcohol into a tosylate, which is an excellent leaving group.[19]

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Dissolve this compound in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add pyridine or TEA to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TsCl in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

-

Purify the product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient).

Protocol 3.2: Conjugation with an Amine-Terminated PEG Linker

Causality: With the tosylate in place as a good leaving group, the linker can be attached via a simple Sₙ2 reaction. An amine-terminated linker is used here as the nucleophile, forming a stable secondary amine bond connecting the indole moiety to the linker.

Materials:

-

Tosylated Intermediate from Protocol 3.1 (1.0 eq)

-

Amine-terminated PEG linker (e.g., H₂N-PEG₄-COOH) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Dissolve the tosylated intermediate and the amine-terminated PEG linker in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere.

-

Add the base (K₂CO₃ or DIPEA) to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 16-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final indole-linker conjugate by preparative HPLC.

Case Study: Assembly and Evaluation of a Hypothetical BRD4 Degrader

To illustrate the application of our newly synthesized indole-linker, we will design a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Final Assembly Strategy:

The indole-linker conjugate synthesized in Protocol 3.2 possesses a terminal carboxylic acid. This functional group can be activated to form an amide bond with the amine handle on a VHL ligand.

Figure 3: Final amide coupling step to assemble the hypothetical PROTAC.

Biological Evaluation: Assessing Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this assessment.

Workflow for Biological Evaluation:

Figure 4: Experimental workflow for assessing PROTAC-mediated protein degradation.

Protocol 5.1: Western Blot for Protein Degradation

Causality: This protocol directly measures the amount of the target protein remaining in cells after treatment with the PROTAC. By comparing the protein levels in treated versus untreated (vehicle control) cells, we can quantify the extent of degradation. A loading control (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all samples.

Materials:

-

Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, transfer apparatus, PVDF membrane

-

Primary antibodies (anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Step-by-Step Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

-

Protein Quantification: Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary antibody against the target protein (BRD4) and the loading control (GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the BRD4 band to the corresponding GAPDH band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[8][20][21]

Conclusion and Future Directions

This compound stands out as a highly strategic building block in the rational design of PROTACs. Its pre-installed, orthogonally protected functional groups provide chemists with a reliable and flexible platform for constructing diverse and sophisticated linkers. The protocols outlined in this guide, grounded in established chemical principles, offer a clear roadmap for the activation of its hydroxyl group and its subsequent conjugation into a heterobifunctional degrader. As the field of targeted protein degradation continues to evolve, the demand for well-designed, readily functionalized building blocks will only increase. The principles and methodologies discussed herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of indole-based scaffolds in creating the next generation of transformative therapeutics.

References

- 1. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. scbt.com [scbt.com]

- 14. calpaclab.com [calpaclab.com]

- 15. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.unipd.it [research.unipd.it]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. lifesensors.com [lifesensors.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the 1-Boc-3-Hydroxymethyl-5-methylindole Scaffold in Modern Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure allow it to engage in diverse interactions with a multitude of biological targets. This guide focuses on a particularly strategic derivative: 1-Boc-3-hydroxymethyl-5-methylindole . We will dissect the rationale behind its design, provide detailed synthetic methodologies, explore pathways for diversification, and discuss its potential in the discovery of novel therapeutic agents. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical entity for lead generation and optimization.

The Strategic Importance of the Indole Scaffold

Indole-based compounds are integral to numerous physiological processes. Essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin feature this heterocyclic system.[4] This inherent biocompatibility has made indole derivatives a fertile ground for drug discovery, leading to agents with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8]

The this compound core is not a random assortment of functional groups; it is a carefully designed platform for chemical exploration:

-

5-Methyl Group: Substitution on the benzene portion of the indole ring is a well-established strategy for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability. The methyl group at the 5-position can enhance binding affinity through favorable van der Waals interactions and has been shown to be important for specific biological activities, such as antibacterial efficacy.[9]

-

N1-Boc Protecting Group: The indole nitrogen (N1) is nucleophilic and its proton is acidic, making it a site of undesired reactivity in many synthetic transformations. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group that neutralizes this reactivity, directing electrophilic substitution to other positions (primarily C3) and enabling N-alkylation or arylation chemistry that would otherwise be complicated.

-

C3-Hydroxymethyl Group: The C3 position of indole is the most nucleophilic carbon and a common site for functionalization. The hydroxymethyl (-CH₂OH) group at this position is a critical synthetic handle. It is a versatile precursor that can be readily converted into a wide array of other functional groups, serving as the primary point of diversification for building a chemical library.

Synthesis of the Core Scaffold: A Validated Workflow

The efficient construction of the this compound core is the first critical step. The following section details a robust and logical synthetic pathway, beginning from commercially available 5-methylindole.

Synthetic Pathway Overview

The synthesis is a two-step process: (1) Protection of the indole nitrogen, followed by (2) hydroxymethylation at the C3 position. This sequence ensures selectivity and high yields.

Caption: Synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Step 1: Synthesis of tert-butyl 5-methyl-1H-indole-1-carboxylate (N-Boc Protection)

-

Rationale: Protection of the N-H proton is essential to prevent side reactions in the subsequent hydroxymethylation step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high efficiency and the ease of removing the tert-butanol byproduct.

-

Procedure:

-

To a solution of 5-methylindole (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, 1-Boc-5-methylindole, is often of sufficient purity for the next step but can be purified by flash column chromatography if necessary (eluent: Hexanes/Ethyl Acetate).

-

Step 2: Synthesis of tert-butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate (Hydroxymethylation)

-

Rationale: With the N1 position blocked, the electron-rich C3 position is now the primary site for electrophilic attack. Paraformaldehyde serves as the source of formaldehyde for this reaction. This approach is analogous to the Mannich reaction but in the absence of a secondary amine.[10]

-

Procedure:

-

Dissolve the 1-Boc-5-methylindole (1.0 eq) from the previous step in a mixture of dioxane and water.

-

Add paraformaldehyde (2.0 eq).

-

Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound, as a solid.[11]

-

Characterization: The final structure should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of protons corresponding to the Boc group, the indole core, the methyl group, and the new hydroxymethyl group.

-

¹³C NMR: To verify the carbon skeleton.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula (C₁₅H₁₉NO₃).[12][13]

Library Development: Derivatization of the Core Scaffold

The C3-hydroxymethyl group is a launchpad for generating a library of diverse analogs. The following pathways represent key strategies for probing the structure-activity relationship (SAR) around this position.

Caption: Key derivatization pathways from the core scaffold.

Sample Protocol: Synthesis of a C3-Aminomethyl Derivative via Halogenation

-

Rationale: Converting the alcohol to a more reactive leaving group, such as a bromide, allows for facile nucleophilic substitution with a wide range of primary or secondary amines.

-

Procedure:

-

Bromination: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Stir at 0 °C for 1 hour. The intermediate, 1-Boc-3-bromomethyl-5-methylindole, is typically used immediately in the next step without extensive purification.

-

Amination: In a separate flask, dissolve the desired amine (e.g., piperidine, 2.0 eq) in DCM. Slowly add the crude brominated intermediate solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with DCM, combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the final amine derivative by flash column chromatography.

-

Applications in Medicinal Chemistry & SAR Insights

While specific biological data for derivatives of this exact core are proprietary or yet to be published, we can extrapolate potential applications from extensive literature on related indole scaffolds.

Potential Therapeutic Areas:

-

Oncology: Many indole derivatives function as tubulin polymerization inhibitors or kinase inhibitors. The C3 position is often crucial for binding in the active site.[3][14]

-

Infectious Diseases: The 5-methylindole moiety has demonstrated direct bactericidal activity and can potentiate the effects of existing antibiotics.[9] Derivatives could be explored as novel antibacterial or antifungal agents.[15]

-

Neuroscience: Indole is the core of serotonin and melatonin, making it a prime scaffold for targeting CNS receptors. Derivatives have been investigated for anti-Alzheimer's and neuroprotective effects.[5][7]

Illustrative Structure-Activity Relationship (SAR) Table

The following table presents hypothetical data to illustrate how systematic modifications could influence biological activity against a generic kinase target.

| Compound ID | R Group at C3 Position | Modification Type | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Core | -CH₂OH | Starting Point | >10,000 | The free alcohol may not have optimal interactions with the target. |

| DER-01 | -CH₂-O-CO-Ph | Esterification | 850 | The phenyl ester adds a lipophilic, aromatic group that could engage in π-stacking. |

| DER-02 | -CH₂-O-CH₂-Py | Etherification | 450 | The pyridine nitrogen introduces a hydrogen bond acceptor, potentially improving target engagement. |

| DER-03 | -CH₂-(4-F-Piperidine) | Amination | 120 | The basic nitrogen can form a key salt bridge, and the fluorine atom may enhance binding or metabolic stability. |

| DER-04 | -COOH | Oxidation | 5,000 | The carboxylic acid introduces a strong negative charge, which may be unfavorable unless a specific cationic residue is present in the binding pocket. |

Conclusion and Future Directions

The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its rational design provides a stable, reactive, and strategically functionalized starting point for the synthesis of diverse compound libraries. The synthetic routes are robust and scalable, and the C3-hydroxymethyl group offers numerous avenues for chemical modification.

Future efforts should focus on expanding the diversity of the derivatization library, employing computational methods to guide the design of new analogs, and screening these compounds against a wide range of biological targets. The strategic removal of the Boc group at a late stage can also be explored to investigate the role of the N-H bond in target binding, further expanding the potential of this powerful indole core.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]